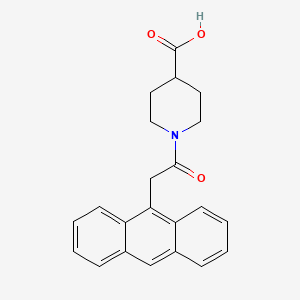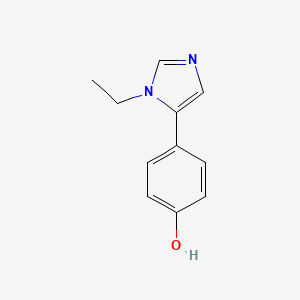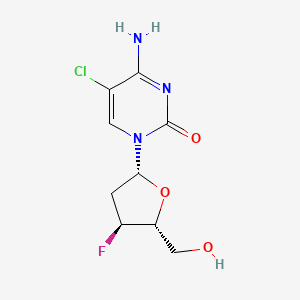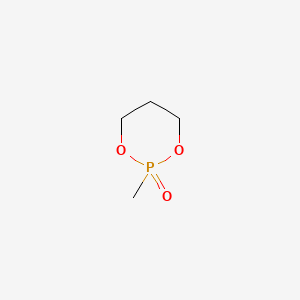![molecular formula C15H14ClN5O2 B12803823 7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine CAS No. 444576-78-7](/img/structure/B12803823.png)
7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NLCQ1 free base, also known as 4-Quinolinamine, 7-chloro-N-[3-(2-nitro-1H-imidazol-1-yl)propyl]-, is a compound with significant potential in various scientific fields. It is a hypoxia-selective cytotoxin that targets DNA through weak intercalation. This compound has been studied for its applications in cancer treatment and antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NLCQ1 free base involves several steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 7-position.
Attachment of the nitroimidazole moiety: This involves the reaction of the chlorinated quinoline with 2-nitroimidazole in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of NLCQ1 free base follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
NLCQ1 free base undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Intercalation: This reaction typically occurs under physiological conditions, where the compound interacts with DNA in the cellular environment.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the chlorine atom: Results in various substituted quinoline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NLCQ1 free base has a wide range of scientific research applications:
Cancer Treatment: It has been studied for its potential in combination with radiation therapy for treating head and neck cancers.
Antimicrobial Activity: NLCQ1 free base, along with its analog NLCQ2, has shown activity against dormant Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.
DNA Intercalation Studies: Its ability to intercalate into DNA makes it useful in studying DNA structure and function.
Wirkmechanismus
NLCQ1 free base exerts its effects primarily through DNA intercalation. This weak intercalation disrupts the DNA structure, leading to inhibition of DNA replication and transcription. The compound is particularly effective in hypoxic conditions, where it selectively targets tumor cells with low oxygen levels. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NLCQ2: Another hypoxia-selective cytotoxin with similar DNA intercalation properties.
Quinoline derivatives: Compounds such as chloroquine and hydroxychloroquine, which also have DNA intercalation properties but differ in their specific applications and mechanisms of action.
Uniqueness of NLCQ1 Free Base
NLCQ1 free base is unique due to its hypoxia-selective cytotoxicity, making it particularly effective in targeting tumor cells in low-oxygen environments. This property distinguishes it from other quinoline derivatives that may not have the same level of selectivity or efficacy in hypoxic conditions .
Eigenschaften
CAS-Nummer |
444576-78-7 |
|---|---|
Molekularformel |
C15H14ClN5O2 |
Molekulargewicht |
331.76 g/mol |
IUPAC-Name |
7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine |
InChI |
InChI=1S/C15H14ClN5O2/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23/h2-4,6-7,9-10H,1,5,8H2,(H,17,18) |
InChI-Schlüssel |
PDSVGSZYJOFNPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



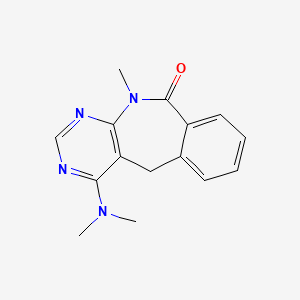



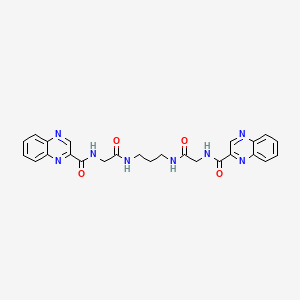
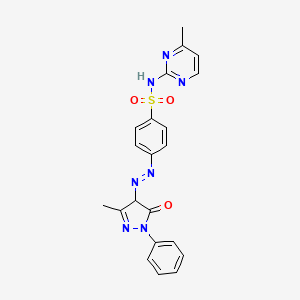
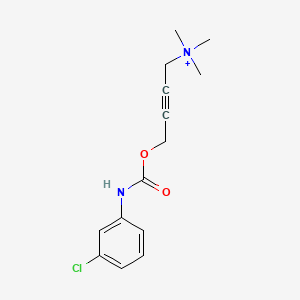
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
